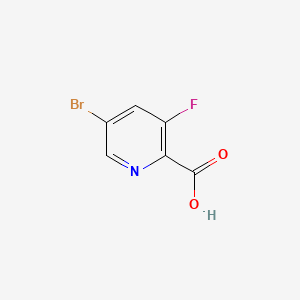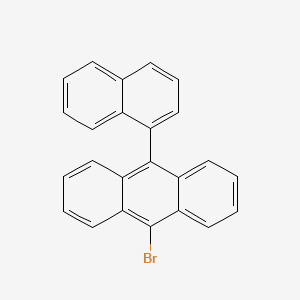![molecular formula C13H9ClO2 B1287227 6-(氯甲基)苯并[de]异色烯-1(3H)-酮 CAS No. 1018-47-9](/img/structure/B1287227.png)
6-(氯甲基)苯并[de]异色烯-1(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吩噻嗪衍生物的合成
吩噻嗪是含有氮和硫的三环化合物,具有重要的生物学和化学性质。 所述化合物可用于合成衍生物,例如6-(10H-吩噻嗪-10-基)-1H,3H-苯并[de]-异色烯-1,3-二酮,其已显示出对某些酵母菌和霉菌具有良好的抑制活性,并且对革兰氏阳性细菌具有弱杀菌活性 .
抗菌活性
该化合物的衍生物已被发现具有抗菌特性。 例如,上述吩噻嗪衍生物已显示出对酿酒酵母和白色念珠菌以及巴西曲霉和单端孢霉等霉菌具有杀菌活性 .
咪唑的合成
咪唑是日常应用中功能分子中的关键成分。 该化合物可以参与取代咪唑的区域控制合成,这对药物和农用化学品的开发至关重要 .
作用机制
Target of Action
Isochromans are known to have diverse therapeutically related applications in pharmacological practices . They have been synthesized as drug-like candidates with multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents .
Mode of Action
A tricyclic moiety, similar to the one present in this compound, has been reported to make hydrophobic interactions with the side chains of certain amino acids, and an etheric oxygen at a certain position forms a hydrogen bond (hb) with a water molecule .
Biochemical Pathways
Isochromans have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound bearing a tricyclic moiety was reported to have high oral bioavailability in mice .
Result of Action
Isochromans have been associated with a variety of therapeutic effects, including cns, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory activities .
生化分析
Biochemical Properties
6-(Chloromethyl)benzo[de]isochromen-1(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone that is essential for the stability and function of many proteins involved in cell signaling, proliferation, and survival . The interaction between 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one and Hsp90 involves binding to the N-terminal domain of the protein, thereby preventing the proper folding and function of client proteins . This inhibition can lead to the destabilization and degradation of oncogenic proteins, making 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one a potential candidate for cancer therapy.
Cellular Effects
The effects of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the function of Hsp90 and its client proteins . Additionally, 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one can affect cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to altered gene expression and cellular metabolism . These changes can result in the inhibition of cell proliferation and the induction of cell death, highlighting the potential therapeutic applications of this compound in oncology.
Molecular Mechanism
The molecular mechanism of action of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, this compound binds to the N-terminal domain of Hsp90, inhibiting its chaperone activity . This binding prevents the proper folding of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome . Additionally, 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one has been associated with sustained inhibition of Hsp90 activity and prolonged effects on cellular function . These findings underscore the importance of considering temporal factors when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one may induce adverse effects such as hepatotoxicity and nephrotoxicity . These observations highlight the need for careful dose optimization to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The primary metabolic pathway for this compound involves its conversion to more water-soluble metabolites, which can be excreted from the body . Enzymes such as cytochrome P450s play a crucial role in the metabolism of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one, influencing its pharmacokinetics and overall bioavailability .
Transport and Distribution
The transport and distribution of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with Hsp90 and other target proteins . Additionally, 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one may undergo post-translational modifications that direct it to specific cellular compartments or organelles . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
8-(chloromethyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-6-8-4-5-9-7-16-13(15)11-3-1-2-10(8)12(9)11/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKIAFYRUHSJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=C(C=C2)CCl)C=CC=C3C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611548 |
Source


|
| Record name | 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018-47-9 |
Source


|
| Record name | 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

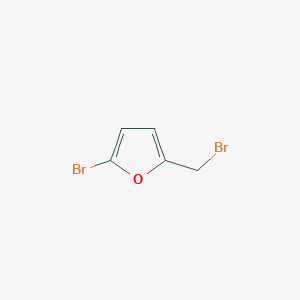
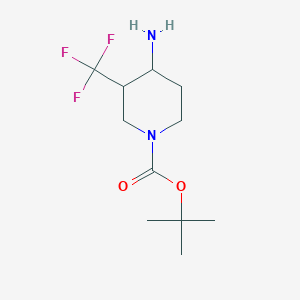

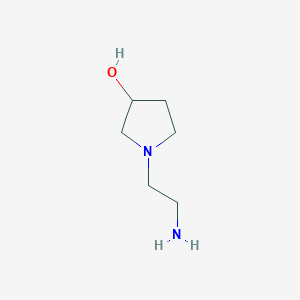
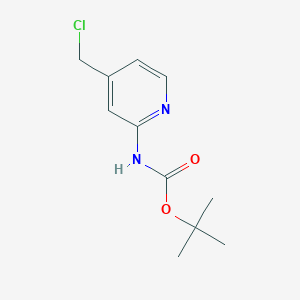
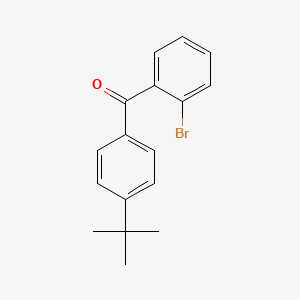

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
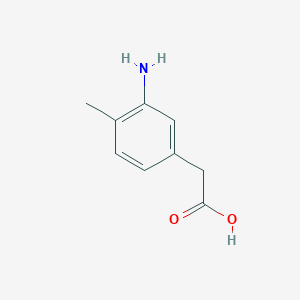
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)
